molecular formula C15H16BrF2NO B2727424 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one CAS No. 2097923-77-6

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one

Cat. No.: B2727424
CAS No.: 2097923-77-6
M. Wt: 344.2
InChI Key: HMKUCLCYUJPQSZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one (referred to hereafter as Compound A) is a brominated aryl ketone featuring a unique 1,1-difluoro-6-azaspiro[2.5]octane moiety. This spirocyclic system introduces conformational constraints and electronic effects due to the fluorine substituents and nitrogen atom, distinguishing it from related compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrF2NO/c16-12-3-1-11(2-4-12)9-13(20)19-7-5-14(6-8-19)10-15(14,17)18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKUCLCYUJPQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to obtain 4-bromophenyl derivatives.

    Introduction of the Azaspirooctane Moiety: The next step involves the formation of the azaspirooctane ring system, which can be achieved through a series of cyclization reactions.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the azaspirooctane derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug discovery. Its unique structure may interact with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including anti-cancer and anti-inflammatory properties .

Mechanisms of Action:

  • Hydrogen Bonding: The carbonyl group can form hydrogen bonds with target proteins, potentially modulating their activity.
  • Hydrophobic Interactions: The spirocyclic structure enhances hydrophobic interactions, which may improve binding affinity to lipid membranes.
  • Covalent Bonding: The difluoro group may participate in electrophilic reactions, allowing for covalent modifications of target proteins.

Studies have suggested that this compound may modulate various biological pathways, possibly acting as an inhibitor for specific enzymes or receptors involved in disease processes. For example, its potential as a BRD4 inhibitor has been noted in research focusing on prostate and breast cancer cells .

Materials Science

In materials science, the unique properties of the compound suggest potential applications in developing new materials with specific chemical or physical characteristics. The spirocyclic structure could lead to materials with enhanced stability or reactivity, useful in various industrial applications.

Case Studies and Research Findings

  • Drug Development Research:
    A study highlighted the synthesis and evaluation of derivatives related to this compound for their anti-cancer properties. The results indicated that modifications to the bromophenyl group could enhance biological activity against cancer cell lines .
  • Mechanistic Studies:
    Research focused on the interaction mechanisms of this compound with target proteins demonstrated that it could effectively inhibit certain enzymatic activities associated with tumor growth .
  • Comparative Analysis:
    Comparisons with structurally similar compounds revealed that while many share similar functional groups, the unique difluoro-6-azaspiro[2.5]octane moiety confers distinct advantages in terms of binding affinity and specificity towards biological targets .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

  • Compound A: Contains a 6-azaspiro[2.5]octane ring with two fluorine atoms at the 1-position.
  • (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone (Compound B): Features a sulfur atom and sulfone group in a spiro[3.3]heptane system. The larger spiro ring (6-membered) and sulfone group increase polarity and hydrogen-bonding capacity compared to Compound A .
Table 1: Structural Features
Compound Key Structural Features Spiro/Heterocycle System Notable Substituents
A Difluoro-azaspiro[2.5] Spiro[2.5]octane 1,1-Difluoro
B Thia-azaspiro[3.3] Spiro[3.3]heptane Sulfone (SO₂)
C Benzoimidazotriazolyl Fused bicyclic Thiazole

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry

  • Halogen Effects : The 4-bromophenyl group in Compound A and analogs (e.g., 1r in ) shows distinct ¹H NMR shifts (7.65 ppm for Br vs. 7.73 ppm for Cl in 1q) due to bromine’s electron-withdrawing effect .
  • HRMS Data : Compound C (22d) exhibits [M+H]+ at 432.0468 (calc. 432.0454), confirming molecular integrity .

Polarity and Solubility

  • Compound B : Sulfone group enhances polarity, likely improving aqueous solubility compared to Compound A’s difluoro-azaspiro system .
  • Compound E: Sulfonyl linker further increases hydrophilicity, whereas Compound A’s ethanone group may favor lipid membrane permeability .

Biological Activity

2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one is a compound of interest due to its unique molecular structure and potential biological activities. The presence of the difluoro group and the spirocyclic structure may confer specific pharmacological properties that warrant investigation.

Chemical Structure

The compound's chemical structure can be represented as follows:

C16H17BrF2NO\text{C}_{16}\text{H}_{17}\text{BrF}_2\text{N}O

This structure includes a bromophenyl moiety and a difluoro-azaspiro framework, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The difluoro groups enhance binding affinities to specific enzymes or receptors, while the spirocyclic structure may facilitate unique conformational dynamics that affect receptor interactions or enzyme inhibition.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antinociceptive Effects : Studies have shown that related compounds can reduce pain perception through mechanisms involving the modulation of pain pathways, potentially via TRPV1 antagonism or COX inhibition .
  • Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

A variety of studies have explored the biological effects of related compounds, providing insight into the potential activity of this compound.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameBiological ActivityStudy Reference
4-Arylidene-OxazolonesAnalgesic and anti-inflammatory
Azaspiro DerivativesTRPM8 antagonism
4-Benzoyl-DihydropyrimidinesAntinociceptive effects

Case Study: Analgesic Activity

A study evaluated the analgesic properties of various oxazolone derivatives, including those similar to our compound. The results indicated significant pain relief in animal models through both writhing and hot plate tests. Molecular docking studies suggested strong binding affinities for COX enzymes, implicating these pathways in their analgesic effects .

Case Study: Anti-inflammatory Mechanisms

Research on azaspiro derivatives has highlighted their potential as anti-inflammatory agents. In vivo studies showed reduced edema in carrageenan-induced paw edema models, demonstrating their efficacy in modulating inflammatory responses .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one?

Methodological Answer:
The compound is typically synthesized via Rh-catalyzed C–H functionalization ( ). A representative protocol involves:

  • Reacting a bromophenyl-substituted precursor (e.g., 1-(4-pentylphenyl)ethan-1-one) with a diazo compound (e.g., 2,2,2-trifluoroethyl diazoacetate) in the presence of a chiral Rh catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄).
  • Purification via flash column chromatography (gradient elution: 2–10% diethyl ether in pentane) yields the product (35% yield, colorless oil) .
    Key Considerations:
  • Catalyst selection impacts enantioselectivity (e.g., 93% ee in ).
  • Low yields may arise from competing side reactions; optimizing equivalents and temperature is critical.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent environments (e.g., ¹H NMR δ 7.18–7.94 ppm for aromatic protons; ).
    • 2D NMR (COSY, HSQC) resolves complex coupling in the azaspiro ring .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirms molecular formula (e.g., [M+H]⁺ calc. 432.0454, found 432.0468; ).
  • X-ray Crystallography:
    • SHELX programs refine crystal structures ( ); ORTEP-3 visualizes thermal ellipsoids ( ).

Advanced: How can researchers resolve contradictions in reaction yields or spectral data during synthesis?

Methodological Answer:

  • Yield Discrepancies:
    • Compare reaction conditions (e.g., : 35% yield vs. : 77% yield). Variables include catalyst loading (1 mol% vs. higher), solvent (toluene/ethanol vs. DMF), and stoichiometry.
    • Use control experiments to isolate side products (e.g., brominated byproducts in ).
  • Spectral Anomalies:
    • Verify purity via HPLC or TLC (Rf = 0.04 in ).
    • Reassign peaks using DEPT-135 or NOESY to distinguish overlapping signals in crowded regions (e.g., azaspiro ring protons) .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform supramolecular design?

Methodological Answer:

  • Graph Set Analysis ( ):
    • Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing behavior.
    • Utilize SHELXL ( ) to refine H-bond distances (e.g., O···H–N: 2.8–3.0 Å).
  • Functional Implications:
    • Modify substituents (e.g., fluorine in 1,1-difluoro group) to alter H-bond donor/acceptor capacity, influencing solubility or co-crystal formation .

Advanced: What strategies optimize the design of derivatives for biological activity studies?

Methodological Answer:

  • Substituent Engineering:
    • Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂; ) to enhance metabolic stability.
    • Replace bromophenyl with heteroaromatic rings (e.g., pyridinyl in ) to improve solubility.
  • Biological Screening Workflow:
    • Synthesize derivatives via one-pot multicomponent reactions ( ).
    • Test antimicrobial activity using microbroth dilution assays (MIC values; ).

Advanced: How can computational modeling guide mechanistic studies of reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Simulate catalytic cycles (e.g., Rh-mediated C–H activation; ).
    • Calculate transition-state energies to rationalize enantioselectivity (e.g., ΔΔG‡ for diastereomeric pathways) .
  • Molecular Dynamics (MD):
    • Model solvent effects on reaction kinetics (e.g., toluene vs. ethanol in ).

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